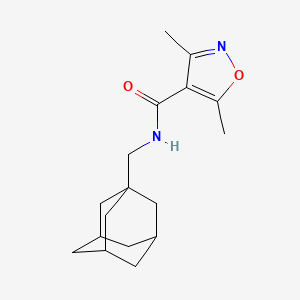

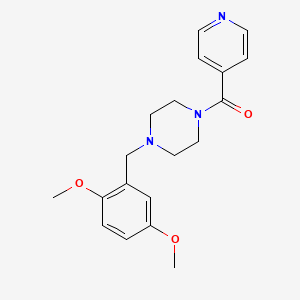

![molecular formula C17H22N2O2 B5795629 N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide” is a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline and its derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. Classical methods of synthesizing quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide:

Anticancer Applications

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide: has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The quinoline moiety in its structure is known for its interaction with DNA, leading to apoptosis (programmed cell death) in cancerous cells. This compound can be used to develop new chemotherapeutic agents targeting various types of cancer, including breast, lung, and colon cancers .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The quinoline derivative can disrupt bacterial cell walls and inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown its effectiveness against resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .

Antiviral Research

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide: has been investigated for its antiviral properties. The compound can inhibit viral replication by interfering with viral DNA or RNA synthesis. It has shown promise against viruses such as HIV, hepatitis B, and influenza, making it a valuable compound in antiviral drug development .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells. The quinoline derivative can be activated by specific wavelengths of light, making it a promising agent for PDT in treating various cancers.

Recent advances in the synthesis of quinolines: a review Current progress toward synthetic routes and medicinal significance of quinoline Recent advances in the synthesis of biologically and pharmaceutically

属性

IUPAC Name |

2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-9-19(17(21)12(2)3)11-14-10-13-7-5-6-8-15(13)18-16(14)20/h5-8,10,12H,4,9,11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOCPOXZMHLLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

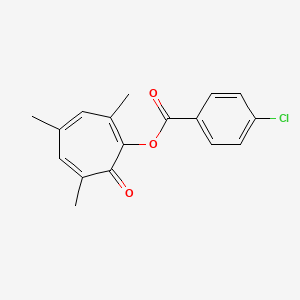

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)

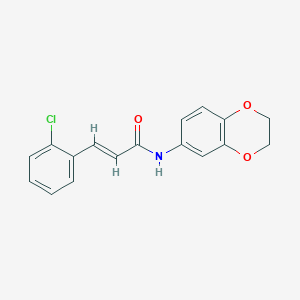

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

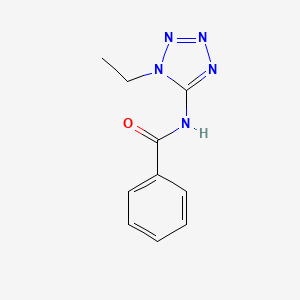

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)

![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)